2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole
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Overview
Description
2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole is a heterocyclic organic compound that contains two pyrrole rings Pyrroles are five-membered aromatic rings with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole typically involves the reaction of appropriate pyrrole derivatives under controlled conditions. One common method involves the reaction of 3,3-dimethyl-3,4-dihydro-2H-pyrrole with a suitable pyrrole derivative in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different chemical properties.
Imidazole: Another five-membered ring with two nitrogen atoms, showing distinct reactivity and applications.
Uniqueness
2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-2-yl)methyl]-1H-pyrrole is unique due to its dual pyrrole structure, which imparts specific electronic and steric properties. This uniqueness makes it valuable for specialized applications in medicinal chemistry and materials science .
Properties
CAS No. |
922729-25-7 |
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Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3,3-dimethyl-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrole |
InChI |
InChI=1S/C11H16N2/c1-11(2)5-7-13-10(11)8-9-4-3-6-12-9/h3-4,6-7,10,12H,5,8H2,1-2H3 |
InChI Key |
IFSFBBLCYIYOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=NC1CC2=CC=CN2)C |
Origin of Product |
United States |
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